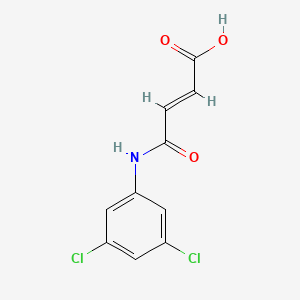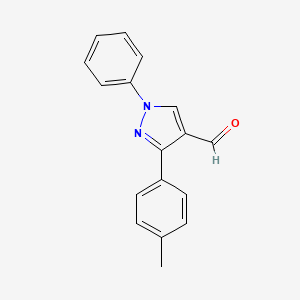
1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde
Overview
Description
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with phenyl and p-tolyl groups, and an aldehyde functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone with phenylhydrazine in the presence of a catalyst such as hydrochloric acid. The mixture is typically irradiated in a microwave oven to facilitate the reaction . The resulting product is then treated with Vilsmeier reagent to introduce the formyl group at the 4-position of the pyrazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Phenyl-3-p-tolyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde exerts its effects is primarily through interactions with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various molecular targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
- 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbonitrile
- 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde
- 4-Phenyl-1-p-tolyl-1H-pyrazol-5-amine
- 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol
Comparison: 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. In contrast, similar compounds with different functional groups (e.g., nitrile, amine, alcohol) exhibit varied chemical behaviors and applications. For instance, the nitrile derivative may be more suitable for reactions requiring a stable cyano group, while the alcohol derivative could be used in hydrogen bonding interactions .
Properties
IUPAC Name |
3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-7-9-14(10-8-13)17-15(12-20)11-19(18-17)16-5-3-2-4-6-16/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUGVPPTLNTKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351070 | |
| Record name | 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-52-5 | |
| Record name | 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde in the synthesis of new antimicrobial agents?
A: this compound is a valuable precursor in synthesizing compounds with a pyrazole core linked to a 2,4-disubstituted oxazol-5-one moiety []. This specific structural motif has shown promising antimicrobial activity. By modifying substituents on the pyrazole and oxazolone rings, researchers aim to fine-tune the compound's activity, potentially leading to more potent and selective antimicrobial agents.
Q2: What advantages does microwave-assisted synthesis offer in preparing compounds from this compound?
A: [] Utilizing microwave assistance in synthesizing disubstituted oxazol-5-ones from this compound and hippuric acid provides significant advantages over conventional methods. Specifically, microwave irradiation drastically reduces reaction times and enhances the overall yield of the desired products. This improvement in efficiency is crucial for streamlining the drug discovery process and exploring a broader range of potential drug candidates.
Q3: How does the structure of this compound derived compounds relate to their antimicrobial activity?
A: Preliminary structure-activity relationship (SAR) studies suggest that incorporating electron-withdrawing groups into the synthesized compounds generally results in heightened antibacterial and antifungal activities []. This finding highlights the importance of electronic effects within the molecule for interacting with potential biological targets. Further investigations into specific substituents and their positions are essential to optimize the antimicrobial potency and spectrum of these novel compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester](/img/structure/B1361254.png)
![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)
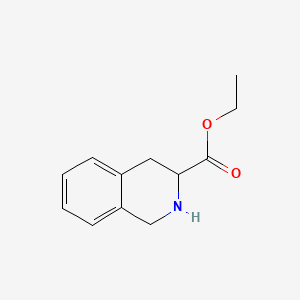
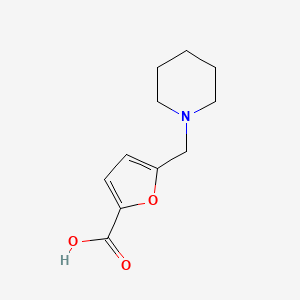
![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1361263.png)
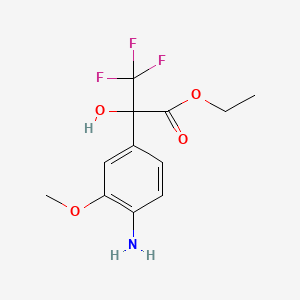

![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)
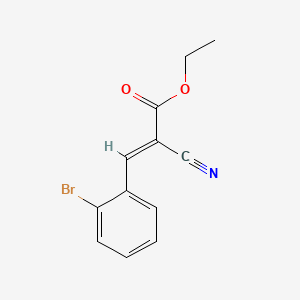

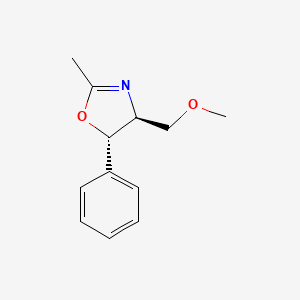
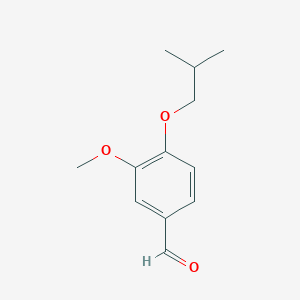
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)
